![molecular formula C9H19ClFNO B1441777 Chlorhydrate de 2-[2-(2-fluoroéthoxy)éthyl]pipéridine CAS No. 1219957-01-3](/img/structure/B1441777.png)

Chlorhydrate de 2-[2-(2-fluoroéthoxy)éthyl]pipéridine

Vue d'ensemble

Description

Synthesis Analysis

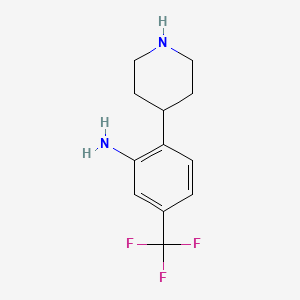

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Applications De Recherche Scientifique

Synthèse de dérivés de pipéridine

Les dérivés de pipéridine sont essentiels dans l'industrie pharmaceutique, et le composé en question sert d'intermédiaire clé dans leur synthèse. La polyvalence de ce composé permet la formation de divers dérivés de pipéridine, notamment des pipéridines substituées, des spiropipéridines, des pipéridines condensées et des pipéridinones. Ces dérivés sont importants pour la conception de médicaments en raison de leur large éventail d'activités biologiques .

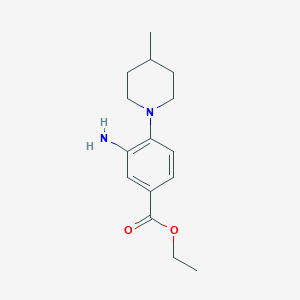

Applications pharmacologiques

Le motif pipéridine est présent dans plus de vingt classes de produits pharmaceutiques. Les dérivés du composé présentent un large éventail d'activités pharmacologiques. Ils sont impliqués dans la découverte et l'évaluation biologique de médicaments potentiels, en particulier ceux qui présentent des propriétés anticancéreuses, antihypertensives, anti-ulcéreuses et antimicrobiennes .

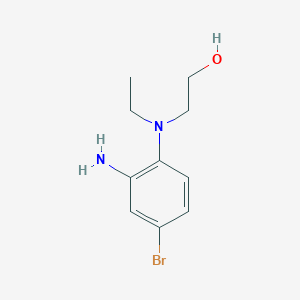

Recherche en synthèse chimique

En synthèse chimique, ce composé est utilisé pour explorer les réactions intra- et intermoléculaires. C'est un substrat pour les réactions multicomposants, la cyclisation et les processus d'annulation, qui sont fondamentaux dans la création de molécules organiques complexes pour diverses applications .

Mécanisme D'action

2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is an organic compound that has a variety of effects on biochemical and physiological processes. It has been shown to act as an inhibitor of enzymes, to bind to proteins, and to interact with other compounds. It has also been shown to modulate the activity of receptors and to act as an agonist or antagonist of certain receptors.

Biochemical and Physiological Effects

2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, to bind to proteins, and to interact with other compounds. It has also been shown to modulate the activity of receptors and to act as an agonist or antagonist of certain receptors. In addition, it has been studied for its effects on cell growth, cell death, and cell signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride has several advantages and limitations for laboratory experiments. One advantage of 2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is that it is relatively easy to synthesize and that it is relatively inexpensive. Additionally, it has a wide range of applications in scientific research, making it an attractive reagent for laboratory experiments. However, 2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is also limited by its relatively low solubility in water and its potential toxicity.

Orientations Futures

2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride has potential for a variety of future research applications. One potential application is in the study of the interactions between proteins and drugs. Additionally, it could be used as a probe to study the structure and function of proteins, as a tool to study enzyme inhibition, and as a ligand in coordination chemistry. It could also be studied for its effects on cell growth, cell death, and cell signaling pathways. Finally, it could be studied for its potential applications in drug design and delivery.

Safety and Hazards

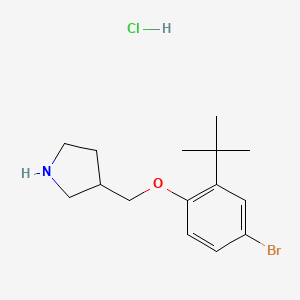

Piperidine derivatives can be hazardous. They are classified as flammable liquids (Category 2), and they have acute toxicity when swallowed (Category 4), inhaled (Category 3), or in contact with skin (Category 3). They can cause severe skin burns and eye damage (Category 1), and they pose a short-term (acute) aquatic hazard (Category 3) .

Propriétés

IUPAC Name |

2-[2-(2-fluoroethoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FNO.ClH/c10-5-8-12-7-4-9-3-1-2-6-11-9;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMGGXWPIJPDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOCCF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)

![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)

![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)

![4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441703.png)

![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)

![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)

![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)

![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B1441714.png)